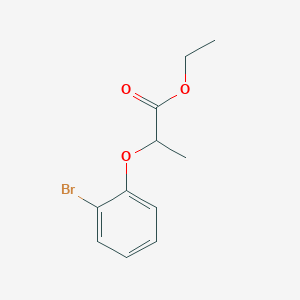

Ethyl 2-(2-bromophenoxy)propanoate

CAS No.: 832737-55-0

Cat. No.: VC8297893

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832737-55-0 |

|---|---|

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | ethyl 2-(2-bromophenoxy)propanoate |

| Standard InChI | InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 |

| Standard InChI Key | SXTNXTUVKGTSCK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)OC1=CC=CC=C1Br |

| Canonical SMILES | CCOC(=O)C(C)OC1=CC=CC=C1Br |

Introduction

Ethyl 2-(2-bromophenoxy)propanoate is an organic compound widely studied for its applications in synthetic organic chemistry and pharmaceutical research. It belongs to the class of halogenated esters, characterized by the presence of a bromophenoxy group attached to a propanoate moiety. This compound exhibits unique chemical reactivity due to the bromine atom and ester functional groups, making it valuable for various chemical transformations.

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

| Functional Groups | Bromophenoxy, Ester |

Structural Features

-

The compound consists of a bromine atom attached to an aromatic ring, which enhances its electrophilic properties.

-

The ester group makes it susceptible to hydrolysis and nucleophilic substitution reactions.

Synthesis

Ethyl 2-(2-bromophenoxy)propanoate is typically synthesized via esterification:

-

Starting Materials:

-

2-(2-bromophenoxy)propanoic acid

-

Ethanol

-

Acid catalyst (e.g., sulfuric acid)

-

-

Reaction Conditions:

-

Refluxing the reactants in the presence of the acid catalyst drives the reaction to completion.

-

-

Industrial Scale Production:

-

Continuous flow processes are employed to enhance yield and efficiency.

-

Automated reactors are used to optimize parameters like temperature and pressure.

-

Analytical Characterization

To confirm the structure and purity of ethyl 2-(2-bromophenoxy)propanoate, spectroscopic techniques are employed:

-

Nuclear Magnetic Resonance (NMR): Used to identify hydrogen and carbon environments.

-

Infrared Spectroscopy (IR): Detects functional groups such as ester carbonyl (C=O) and aromatic C-H bonds.

-

Mass Spectrometry (MS): Confirms molecular weight.

Key Reactions

-

Nucleophilic Substitution:

-

The bromine atom acts as a leaving group, enabling substitution reactions.

-

-

Ester Hydrolysis:

-

Under acidic or basic conditions, the ester group is hydrolyzed to form the corresponding carboxylic acid.

-

Organic Synthesis

Ethyl 2-(2-bromophenoxy)propanoate serves as an intermediate in synthesizing more complex molecules due to its electrophilic nature.

Pharmaceutical Research

-

The compound's structural framework is explored for potential antimicrobial activity.

-

Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting pharmacological relevance.

Safety and Handling

While specific safety data for ethyl 2-(2-bromophenoxy)propanoate is limited, general precautions for halogenated esters include:

-

Use in well-ventilated areas or fume hoods.

-

Avoid direct contact with skin or eyes; wear appropriate personal protective equipment (PPE).

-

Store in a cool, dry place away from incompatible substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume